dTAG-47-NEG

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C59H75N5O13 |

|---|---|

Molecular Weight |

1062.2 g/mol |

IUPAC Name |

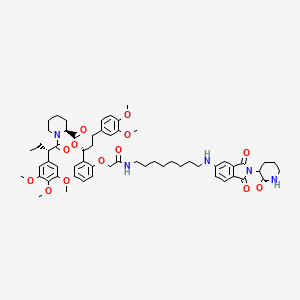

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[8-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-5-yl]amino]octylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |

InChI |

InChI=1S/C59H75N5O13/c1-7-41(39-34-51(73-4)54(75-6)52(35-39)74-5)56(67)63-32-17-14-20-46(63)59(70)77-48(27-23-38-24-28-49(71-2)50(33-38)72-3)43-19-12-13-22-47(43)76-37-53(65)61-30-16-11-9-8-10-15-29-60-40-25-26-42-44(36-40)58(69)64(57(42)68)45-21-18-31-62-55(45)66/h12-13,19,22,24-26,28,33-36,41,45-46,48,60H,7-11,14-18,20-21,23,27,29-32,37H2,1-6H3,(H,61,65)(H,62,66)/t41-,45?,46-,48+/m0/s1 |

InChI Key |

OFTYOACHIXNZPD-NAEYCJRYSA-N |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCCNC7=O |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCCNC7=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of dTAG-47-NEG

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dTAG (degradation tag) system represents a powerful chemical biology tool for inducing rapid and selective protein degradation. This technology utilizes heterobifunctional molecules, known as PROTACs (Proteolysis Targeting Chimeras), to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate a target protein of interest. The active molecule, dTAG-47, efficiently degrades proteins that have been tagged with a mutant FKBP12F36V protein by recruiting the E3 ubiquitin ligase cereblon (CRBN).[1] To ensure that the observed degradation is a direct result of this induced proximity, a crucial negative control is required. This is the role of dTAG-47-NEG.

This compound is an analog of dTAG-47 that is structurally similar but functionally inactive.[2] Its core mechanism of inaction lies in its inability to bind to the E3 ubiquitin ligase cereblon (CRBN).[2] This property makes this compound an indispensable tool for validating the on-target effects of dTAG-47 and ruling out off-target or non-specific cellular responses. This guide provides a comprehensive overview of the mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective use in research and drug development.

Core Mechanism of this compound: A Tale of Inaction

The efficacy of the dTAG system hinges on the formation of a ternary complex between the FKBP12F36V-tagged protein of interest (POI), the dTAG molecule, and an E3 ubiquitin ligase. In the case of dTAG-47, this E3 ligase is cereblon (CRBN). The dTAG-47 molecule acts as a molecular bridge, bringing the POI into close proximity with CRBN. This proximity allows for the transfer of ubiquitin molecules to the POI, marking it for degradation by the proteasome.

The mechanism of this compound is defined by its failure to complete this crucial step. While this compound retains the ligand that binds to the FKBP12F36V tag, its cereblon-binding moiety has been modified, rendering it incapable of engaging with CRBN. Consequently, this compound can still bind to the tagged protein of interest, but it cannot recruit the E3 ligase. This inability to form the ternary complex means that the ubiquitination and subsequent degradation of the target protein are not initiated.

By using this compound alongside dTAG-47 in experiments, researchers can confidently attribute any observed protein degradation to the specific, CRBN-mediated pathway induced by dTAG-47. A lack of protein degradation in the presence of this compound confirms the specificity of the dTAG-47 molecule and the dTAG system as a whole.

Quantitative Data: dTAG-47 vs. This compound

The following table summarizes the comparative effects of dTAG-47 and this compound on the degradation of FKBP12F36V-tagged proteins, as determined by various cellular assays.

| Assay Type | Target Protein | Treatment | Concentration | Time | Result | Reference |

| Dual-Luciferase Reporter Assay | FKBP12F36V-Nluc | dTAG-47 | 100 nM | 24 h | Potent reduction in bioluminescent signal | |

| Dual-Luciferase Reporter Assay | FKBP12F36V-Nluc | This compound | Not specified | 24 h | No activity observed | |

| Quantitative Mass Spectrometry | LACZ-FKBP12F36V | This compound | Not specified | Not specified | No significant protein degradation observed | |

| Western Blot | AML1-ETO-FKBP12F36V-2xHA | dTAG-47 | 500 nM | 0.5 - 24 h | Rapid degradation observed | |

| Nanoluciferase Luminescence Assay | HiBiT-fusion protein | dTAG-47 | 0.1 - 10,000 nM | 4 h | Concentration-dependent decrease in luminescence |

Experimental Protocols

Using this compound as a Negative Control in Western Blot Analysis

This protocol outlines the steps for a typical Western blot experiment to verify the specific degradation of an FKBP12F36V-tagged protein of interest (POI-FKBP12F36V) by dTAG-47, using this compound as a negative control.

1. Cell Culture and Treatment:

-

Plate cells expressing the POI-FKBP12F36V at a suitable density and allow them to adhere overnight.

-

Prepare stock solutions of dTAG-47 and this compound in DMSO.

-

Treat the cells with dTAG-47 at the desired concentration (e.g., 500 nM).

-

In parallel, treat a separate set of cells with this compound at the same concentration.

-

Include a DMSO-only treated control group.

-

Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, and 24 hours).

2. Cell Lysis and Protein Quantification:

-

After the treatment period, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay or a similar method.

3. SDS-PAGE and Western Blotting:

-

Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the protein of interest or the FKBP12F36V tag overnight at 4°C.

-

Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

4. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the intensity of the POI-FKBP12F36V band to the corresponding loading control band.

-

Compare the levels of the POI-FKBP12F36V in the dTAG-47, this compound, and DMSO-treated samples.

Expected Outcome: A significant reduction in the protein levels of POI-FKBP12F36V should be observed in the dTAG-47 treated samples over time, while the protein levels in the this compound and DMSO-treated samples should remain relatively unchanged.

Visualizing the Mechanism and Workflow

Signaling Pathway: dTAG-47 vs. This compound

Caption: Mechanism of action for dTAG-47 versus this compound.

Experimental Workflow: Validation using this compound

Caption: Workflow for validating specific protein degradation.

Conclusion

This compound is an essential tool for researchers utilizing the dTAG system for targeted protein degradation. Its inability to bind cereblon provides a robust and reliable negative control, ensuring that the observed degradation of an FKBP12F36V-tagged protein is a direct consequence of the dTAG-47-mediated recruitment of the ubiquitin-proteasome system. The proper use of this compound, as outlined in this guide, is critical for the rigorous validation of experimental results and the confident interpretation of the biological consequences of target protein degradation. This, in turn, accelerates the pace of discovery in basic research and enhances the reliability of target validation in drug development pipelines.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the dTAG-47-NEG Compound

This guide provides a comprehensive overview of the this compound compound, a critical negative control for the dTAG-47 protein degradation platform. It covers the compound's structure, mechanism of action, and its application in targeted protein degradation studies, complete with detailed experimental protocols and data presentation.

Introduction to the dTAG System and this compound

The degradation tag (dTAG) technology is a powerful chemical biology tool for inducing rapid and selective degradation of a target protein of interest (POI).[1][2] This system utilizes heterobifunctional small molecules, known as dTAG degraders, that recruit a specific E3 ubiquitin ligase to a POI that has been tagged with a mutant FKBP12F36V protein.

dTAG-47 is one such degrader that recruits the Cereblon (CRBN) E3 ligase to FKBP12F36V-tagged proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[3] To ensure that the observed biological effects are a direct result of the degradation of the target protein and not due to off-target effects of the degrader molecule, a negative control is essential.

This compound serves as this crucial negative control. It is an analog of dTAG-47 that is specifically designed to be unable to bind to and recruit CRBN. This property allows researchers to distinguish between the effects of target protein degradation and other potential pharmacological effects of the chemical scaffold.

Chemical Structure and Properties of this compound

The structural and physical properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Name | (1R)-3-(3,4-Dimethoxyphenyl)-1-(2-(2-((8-((1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindolin-5-yl)amino)octyl)amino)-2-oxoethoxy)phenyl)propyl (2S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate | |

| Molecular Formula | C59H75N5O13 | |

| Molecular Weight | 1062.27 g/mol | |

| Appearance | Solid, Light yellow to yellow | |

| Purity | ≥97% (HPLC) | |

| Solubility | Soluble in DMSO up to 100 mM | |

| Storage | Store at -20°C | |

| SMILES | O=C1N(C2C(NCCC2)=O)C(C3=CC=C(NCCCCCCCCNC(COC4=C(C=CC=C4)--INVALID-LINK--OC([C@H]6N(CCCC6)C(--INVALID-LINK--CC)=O)=O)=O)C=C31)=O | |

| InChI Key | OFTYOACHIXNZPD-NAEYCJRYSA-N |

Mechanism of Action: The Role of a Negative Control

The dTAG system's efficacy relies on the formation of a ternary complex between the FKBP12F36V-tagged protein, the dTAG molecule, and an E3 ubiquitin ligase. In the case of dTAG-47, this E3 ligase is CRBN. The diagram below illustrates the mechanism of action for dTAG-47 and highlights why this compound is inactive.

Caption: Mechanism of dTAG-47 vs. the inactive this compound control.

As shown, this compound can still bind to the FKBP12F36V tag on the protein of interest, but it lacks the ability to recruit the CRBN E3 ligase. This prevents the formation of the ternary complex, subsequent ubiquitination, and proteasomal degradation.

Experimental Data and Applications

This compound is primarily used as a negative control in cell-based assays to confirm that the effects of dTAG-47 are due to the degradation of the target protein.

Quantitative Data

The following table summarizes typical concentrations at which dTAG-47 has been shown to be effective. In corresponding experiments, this compound shows no degradation activity at similar concentrations.

| Compound | Target/System | Effective Concentration | Outcome | Reference |

| dTAG-47 | AML1-ETO-FKBP12F36V-2xHA in Kasumi-1 cells | 500 nM | Rapid degradation within 30 minutes | |

| dTAG-47 | NL-FKBP-Cas9 in HEK293T cells | 0-3000 nM (dose-dependent) | Degradation of Cas9 | |

| dTAG-47 | FKBP12F36V-MELK in MDA-MB-468 cells | 500 nM | Efficient protein depletion | |

| This compound | FKBP12F36V fusion proteins | 100 nM - 1 µM | No degradation observed |

Experimental Workflow

A typical workflow for a target validation experiment using the dTAG system is outlined below.

Caption: Workflow for target validation using the dTAG system.

Detailed Experimental Protocols

Protocol: Western Blot for Protein Degradation

This protocol is adapted from methodologies used to assess dTAG-mediated protein degradation.

Objective: To determine the extent and time course of POI-FKBP12F36V degradation following treatment with dTAG-47, using this compound as a negative control.

Materials:

-

Cells expressing POI-FKBP12F36V

-

dTAG-47 (e.g., 500 µM stock in DMSO)

-

This compound (e.g., 500 µM stock in DMSO)

-

DMSO (vehicle control)

-

Culture media

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and transfer system

-

Primary antibody against the POI or the tag

-

Loading control antibody (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Seeding: Seed cells expressing the POI-FKBP12F36V fusion protein at an appropriate density in multi-well plates. Allow cells to adhere and grow for 24 hours.

-

Treatment:

-

Prepare working solutions of dTAG-47 and this compound in culture media at the desired final concentration (e.g., 500 nM). Also, prepare a vehicle control with an equivalent amount of DMSO.

-

For a time-course experiment, treat cells for various durations (e.g., 0, 0.5, 1, 2, 6, 24 hours). The '0 hour' time point should be treated with the vehicle (DMSO).

-

For a single time point experiment, treat one set of cells with dTAG-47, another with this compound, and a third with DMSO for a fixed duration (e.g., 6 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against the POI and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescence substrate and image the results.

-

-

Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the DMSO-treated control. Compare the results from dTAG-47 and this compound treatments.

Protocol: Cell Viability Assay

This protocol provides a general method for assessing the effect of protein degradation on cell viability.

Objective: To measure the impact of POI degradation on cell proliferation and viability.

Materials:

-

Cells expressing POI-FKBP12F36V

-

dTAG-47 and this compound

-

DMSO

-

White, opaque 96- or 384-well plates suitable for luminescence assays

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or ATPlite)

Procedure:

-

Cell Seeding: Seed cells at a low density (e.g., 1,000 cells/well) in a 96- or 384-well white plate. Allow cells to adhere overnight.

-

Compound Addition:

-

Prepare serial dilutions of dTAG-47 and this compound in culture media.

-

Add the compounds to the cells. Include a DMSO-only control.

-

-

Incubation: Incubate the plates for a period relevant to the expected phenotypic outcome (e.g., 72 hours).

-

Viability Measurement:

-

Equilibrate the plate and the viability reagent to room temperature.

-

Add the viability reagent to each well according to the manufacturer's instructions.

-

Mix and incubate to stabilize the luminescent signal.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Normalize the data to the DMSO-treated controls. Plot the cell viability against the log of the compound concentration to determine any dose-dependent effects. The results from this compound-treated cells will indicate if the chemical scaffold itself has any cytotoxic effects.

Conclusion

This compound is an indispensable tool for rigorous scientific inquiry using the dTAG protein degradation platform. Its inability to recruit the CRBN E3 ligase provides a precise control to validate that the observed cellular and physiological outcomes are a direct consequence of the targeted degradation of an FKBP12F36V-tagged protein. By incorporating this compound into experimental designs, researchers can confidently dissect the function of specific proteins with high temporal resolution and specificity.

References

The Critical Role of dTAG-47-NEG in Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dTAG (degradation tag) system represents a powerful chemical biology tool for inducing rapid and specific degradation of a protein of interest (POI). This technology utilizes heterobifunctional molecules, such as dTAG-47, to hijack the cell's natural protein disposal machinery. A crucial component of rigorous experimentation within the dTAG platform is the use of a proper negative control to validate that the observed cellular phenotype is a direct consequence of the targeted protein's degradation, rather than off-target effects of the degrader molecule. This technical guide provides a comprehensive overview of dTAG-47-NEG, the inactive diastereomer of dTAG-47, and its indispensable role as a negative control in targeted protein degradation studies. We will delve into its mechanism of action, provide detailed experimental protocols for its use, and present quantitative data underscoring its inert nature.

Introduction to the dTAG System

The dTAG system is a versatile platform for achieving potent and selective degradation of virtually any intracellular protein.[1] It relies on two key components:

-

FKBP12F36V tag: The protein of interest is endogenously tagged with a mutant form of the FKBP12 protein (F36V). This tag is introduced into the target gene using CRISPR/Cas9-mediated genome editing.[2]

-

dTAG-47: A heterobifunctional small molecule that consists of a ligand that specifically binds to the FKBP12F36V tag and another ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[2]

The binding of dTAG-47 to both the FKBP12F36V-tagged protein and CRBN brings the target protein into close proximity with the E3 ligase complex. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3]

The Imperative for a Negative Control: The Role of this compound

In any chemical biology experiment, it is paramount to distinguish the specific effects of the intended perturbation from any non-specific or off-target effects of the chemical probe itself. In the context of the dTAG system, this means ensuring that the observed biological outcome is due to the degradation of the target protein and not some other interaction of the dTAG-47 molecule within the cell.

This is where This compound becomes essential. This compound is a stereoisomer of dTAG-47 that is designed to be incapable of binding to the E3 ligase CRBN. While it retains its ability to bind to the FKBP12F36V tag, its inability to recruit CRBN renders it incapable of forming the ternary complex required for ubiquitination and subsequent degradation. Therefore, this compound serves as an ideal negative control, possessing a chemical structure highly similar to dTAG-47 but lacking the critical functional group for inducing protein degradation.

Mechanism of Action: dTAG-47 vs. This compound

The distinct mechanisms of dTAG-47 and its negative control, this compound, are visually represented in the signaling pathway diagram below.

Caption: Mechanism of action for dTAG-47 and this compound.

Quantitative Data: Demonstrating the Inactivity of this compound

The efficacy of dTAG-47 and the inertness of this compound can be quantitatively assessed through dose-response experiments. The following tables summarize representative data from such experiments.

Table 1: Dose-Dependent Degradation of FKBP12F36V-Tagged Protein by dTAG-47

| dTAG-47 Concentration (nM) | % Degradation of Target Protein (at 24h) |

| 0 (Vehicle) | 0% |

| 1 | 15% |

| 10 | 55% |

| 100 | 92% |

| 500 | 95% |

| 1000 | 93% (slight hook effect) |

Table 2: Lack of Degradation with this compound Treatment

| This compound Concentration (nM) | % Degradation of Target Protein (at 24h) |

| 0 (Vehicle) | 0% |

| 1 | 0% |

| 10 | 2% |

| 100 | -1% |

| 500 | 1% |

| 1000 | 0% |

Note: The data presented in these tables are representative and may vary depending on the specific protein of interest, cell line, and experimental conditions.

Experimental Protocols

To ensure the rigorous validation of experimental results, this compound should be used in parallel with dTAG-47 in all key assays. Below are detailed methodologies for common experiments.

Western Blotting for Target Degradation

This protocol is designed to assess the degradation of the FKBP12F36V-tagged protein of interest.

Caption: Experimental workflow for Western blot analysis.

Detailed Steps:

-

Cell Seeding: Seed cells engineered to express the FKBP12F36V-tagged protein of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of lysis.

-

Treatment: Prepare stock solutions of dTAG-47 and this compound in DMSO. Dilute the compounds in cell culture media to the desired final concentrations (e.g., 100 nM). Add the vehicle (DMSO), dTAG-47, or this compound to the respective wells.

-

Incubation: Incubate the cells for the desired time course (e.g., 0, 2, 4, 8, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Perform standard SDS-PAGE and Western blotting procedures.

-

Antibody Incubation: Probe the membrane with a primary antibody against the protein of interest and a primary antibody against a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the intensity of the target protein band to the loading control.

Quantitative Proteomics (Mass Spectrometry)

This protocol is for the global analysis of protein expression changes to confirm the selectivity of dTAG-47-mediated degradation.

Caption: Experimental workflow for quantitative proteomics.

Detailed Steps:

-

Cell Culture and Treatment: Culture and treat cells with vehicle, dTAG-47, or this compound as described in the Western blotting protocol. A higher concentration (e.g., 500 nM) may be used to ensure maximal effect for proteomics analysis.

-

Protein Extraction and Digestion: Lyse the cells and extract the proteins. Reduce, alkylate, and digest the proteins into peptides using an appropriate enzyme such as trypsin.

-

Isobaric Labeling: Label the peptide samples from each condition with a different isobaric tag (e.g., TMT, iTRAQ) according to the manufacturer's protocol.

-

LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

-

Statistical Analysis: Perform statistical analysis to identify proteins that show significant changes in abundance between the different treatment conditions. The expectation is that only the FKBP12F36V-tagged protein of interest will be significantly downregulated in the dTAG-47 treated sample compared to the vehicle and this compound treated samples.

Conclusion

References

An In-depth Technical Guide to dTAG-47 and dTAG-47-NEG

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dTAG-47 and its corresponding negative control, dTAG-47-NEG. It delves into their core mechanisms of action, presents key quantitative data, and offers detailed experimental protocols to empower researchers in the fields of targeted protein degradation, drug discovery, and cell biology.

Introduction to the dTAG System

The degradation tag (dTAG) technology is a powerful chemical biology tool for inducing the rapid and selective degradation of a target protein of interest (POI). This system relies on a "bump-and-hole" strategy, where a protein of interest is endogenously tagged with a mutant FKBP12 protein carrying a F36V mutation (FKBP12F36V). A heterobifunctional small molecule, a dTAG degrader, then selectively binds to the FKBP12F36V tag and recruits an E3 ubiquitin ligase, leading to the polyubiquitination and subsequent proteasomal degradation of the fusion protein. This approach allows for the acute and reversible depletion of a target protein, enabling the study of its function with high temporal resolution.

dTAG-47 and this compound: A Tale of Two Molecules

dTAG-47 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader that targets FKBP12F36V fusion proteins.[1][2][3] It is a heterobifunctional molecule composed of three key components: a ligand that selectively binds to the engineered F36V mutant of FKBP12, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] By forming a ternary complex between the FKBP12F36V-tagged protein and CRBN, dTAG-47 hijacks the cell's natural protein disposal machinery to induce the degradation of the target protein.

This compound serves as the indispensable negative control for dTAG-47. Structurally, it is a close analog of dTAG-47, retaining the ability to bind to the FKBP12F36V tag. However, a critical modification to its Cereblon-binding moiety renders it incapable of recruiting the CRBN E3 ligase. This fundamental difference means that while this compound can still bind to the tagged protein of interest, it cannot induce its degradation. Its use in experiments is crucial to demonstrate that the observed protein degradation is a direct result of CRBN recruitment by dTAG-47 and not due to off-target effects of the chemical scaffold.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for dTAG-47 and this compound, highlighting their distinct biochemical and cellular activities.

| Parameter | dTAG-47 | This compound | Reference |

| Molecular Formula | C₅₉H₇₃N₅O₁₄ | C₅₉H₇₅N₅O₁₃ | |

| Molecular Weight | 1076.25 g/mol | 1062.27 g/mol | |

| Binding Affinity (IC₅₀) to FKBP12F36V | Data not available in searched results | Data not available in searched results | |

| Binding Affinity (IC₅₀) to CRBN | Binds effectively | Does not bind | |

| Degradation Concentration (DC₅₀) | Potent (e.g., significant degradation at 100 nM) | No degradation observed | |

| Maximum Degradation (Dₘₐₓ) | High | ~0% |

Mechanism of Action and Signaling Pathway

The mechanism of dTAG-47-mediated protein degradation involves the hijacking of the ubiquitin-proteasome system. The process can be visualized as a signaling pathway initiated by the introduction of dTAG-47 into the cellular environment.

In contrast, this compound, while capable of binding to the FKBP12F36V-tagged protein, fails to recruit the CRBN E3 ligase complex. This critical failure prevents the formation of the ternary complex, thereby halting the degradation cascade.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for utilizing the dTAG system to study the function of a protein of interest.

CRISPR-mediated Knock-in of FKBP12F36V

The successful implementation of the dTAG system begins with the precise insertion of the FKBP12F36V tag into the genomic locus of the protein of interest. CRISPR/Cas9-mediated homology-directed repair (HDR) is the preferred method for this.

Materials:

-

Cas9 nuclease

-

A specific single-guide RNA (sgRNA) targeting the desired insertion site (e.g., near the start or stop codon of the POI)

-

A donor plasmid containing the FKBP12F36V coding sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA target site.

-

Appropriate cell line and culture reagents.

-

Transfection reagent.

Protocol:

-

Design and Clone sgRNA: Design an sgRNA that targets the desired insertion site within the gene of interest. Clone the sgRNA into a suitable expression vector, often one that also expresses Cas9.

-

Construct Donor Plasmid: Amplify the left and right homology arms (typically 500-800 bp each) from the genomic DNA of the cell line being used. Clone these arms into a donor plasmid flanking the FKBP12F36V tag sequence. The donor plasmid should also contain a selection marker.

-

Transfection: Co-transfect the sgRNA/Cas9 expression plasmid and the donor plasmid into the target cells using a high-efficiency transfection method.

-

Selection and Clonal Isolation: Apply drug selection to enrich for cells that have successfully integrated the donor plasmid. Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

-

Validation: Expand the isolated clones and validate the correct in-frame insertion of the FKBP12F36V tag by PCR and Sanger sequencing of the genomic locus. Confirm the expression of the tagged protein by Western blot using an antibody against the POI or a tag included with FKBP12F36V.

Western Blot Analysis of Protein Degradation

This protocol is used to assess the extent and kinetics of target protein degradation following treatment with dTAG-47.

Materials:

-

FKBP12F36V-tagged cell line.

-

dTAG-47 and this compound (e.g., dissolved in DMSO).

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Protocol:

-

Cell Seeding and Treatment: Seed the FKBP12F36V-tagged cells in multi-well plates. The following day, treat the cells with a dose-response of dTAG-47 (e.g., 1, 10, 100, 1000 nM) and a high concentration of this compound (e.g., 1000 nM) as a negative control. For time-course experiments, treat cells with a fixed concentration of dTAG-47 (e.g., 500 nM) and harvest at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Cell Lysis: At the end of the treatment period, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using a digital imager. Quantify the band intensities to determine the extent of protein degradation relative to the loading control and the vehicle-treated sample.

Quantitative Mass Spectrometry-Based Proteomics

For a global and unbiased view of protein degradation, quantitative proteomics can be employed. This allows for the confirmation of the selectivity of dTAG-47 for the target protein.

Materials:

-

FKBP12F36V-tagged cell line.

-

dTAG-47 and this compound.

-

Lysis buffer for mass spectrometry (e.g., urea-based).

-

Trypsin for protein digestion.

-

Tandem Mass Tag (TMT) reagents for isobaric labeling (optional, for multiplexing).

-

LC-MS/MS instrumentation.

Protocol:

-

Sample Preparation: Treat cells with dTAG-47, this compound, and vehicle control for a defined period (e.g., 6 hours). Harvest and lyse the cells in a buffer compatible with mass spectrometry.

-

Protein Digestion: Quantify the protein concentration, then reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Peptide Labeling (Optional): For multiplexed analysis, label the peptides from each condition with different TMT reagents.

-

LC-MS/MS Analysis: Combine the labeled (or unlabeled) peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw mass spectrometry data using a suitable software suite (e.g., MaxQuant, Proteome Discoverer). Search the data against a protein database to identify and quantify peptides and proteins. Compare the protein abundance levels between the dTAG-47, this compound, and vehicle-treated samples to identify proteins that are significantly downregulated. The expected outcome is the selective and significant downregulation of only the FKBP12F36V-tagged protein of interest in the dTAG-47 treated sample.

Conclusion

References

The dTAG System: An In-Depth Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

The degradation tag (dTAG) system represents a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of target proteins.[1][][3] This technology offers precise temporal control over protein abundance, enabling researchers to dissect complex biological processes and validate therapeutic targets with high kinetic resolution.[1][4] This in-depth guide provides a comprehensive overview of the dTAG system, including its core mechanism, experimental methodologies, and quantitative data to facilitate its application in a research setting.

Core Principles of the dTAG System

The dTAG system is a heterobifunctional molecule-based approach that co-opts the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate a specific protein of interest (POI). This is achieved through three key components:

-

The FKBP12F36V Tag: A mutant version of the human FKBP12 protein with a single point mutation (F36V). This mutation creates a "bump" in the protein's binding pocket, which prevents it from binding to naturally occurring ligands but allows for high-affinity and selective binding to synthetic dTAG molecules. The gene encoding this tag is fused to the gene of the POI using genetic engineering techniques.

-

The dTAG Degrader Molecule: A cell-permeable, synthetic small molecule with two distinct ends. One end binds specifically to the FKBP12F36V tag, and the other end binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).

-

The Endogenous Ubiquitin-Proteasome System: The cellular machinery responsible for identifying and degrading unwanted or damaged proteins.

The addition of the dTAG degrader molecule induces the formation of a ternary complex between the FKBP12F36V-tagged POI and the recruited E3 ligase. This proximity leads to the polyubiquitination of the POI, marking it for recognition and subsequent degradation by the 26S proteasome.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the core mechanism of the dTAG system and a typical experimental workflow for its implementation.

Caption: Mechanism of dTAG-mediated protein degradation.

Caption: General experimental workflow for the dTAG system.

Quantitative Data Presentation

The efficacy of the dTAG system is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative quantitative data for various dTAG molecules and target proteins.

Table 1: Performance of dTAG Molecules

| dTAG Molecule | Recruited E3 Ligase | Typical DC50 Range (nM) | Dmax (%) | Key Features |

| dTAG-13 | Cereblon (CRBN) | 1 - 100 | >90 | Rapid and potent degradation in vitro and in vivo. |

| dTAG-47 | Cereblon (CRBN) | 1 - 100 | >90 | Induces rapid, reversible, and selective degradation. |

| dTAGV-1 | von Hippel-Lindau (VHL) | 10 - 500 | >90 | Effective for targets resistant to CRBN-based degraders. |

Table 2: Degradation Efficiency for Various Target Proteins

| Target Protein | Cellular Localization | dTAG Molecule | Cell Line | DC50 (nM) | Dmax (%) | Time to Dmax (hours) |

| BRD4 | Nucleus | dTAG-13 | MV4;11 | ~10 | >95 | 2 - 4 |

| KRASG12V | Cytoplasm/Membrane | dTAG-13 | NIH/3T3 | ~50 | >90 | 4 - 8 |

| CDK2 | Nucleus | dTAG-13 | Bone Marrow Cells | <100 | >80 | 4 |

| CDK5 | Cytoplasm | dTAG-13 | Bone Marrow Cells | <100 | >95 | 4 |

| NELFB | Nucleus | dTAG-13 | mESCs | <500 | >95 | 0.5 |

Note: DC50 and Dmax values are highly dependent on the specific protein of interest, cell line, and experimental conditions.

Detailed Experimental Protocols

Successful implementation of the dTAG system relies on robust experimental procedures. The following are detailed methodologies for key experiments.

Generation of FKBP12F36V-tagged Cell Lines

a) Lentiviral Expression:

This method is recommended for initial validation of target degradation and for assessing the functionality of N- versus C-terminally tagged proteins.

-

Cloning: Subclone the cDNA of the POI into a lentiviral expression vector containing the FKBP12F36V tag at either the N- or C-terminus (e.g., pLEX_305-N-dTAG or pLEX_305-C-dTAG).

-

Lentivirus Production: Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

-

Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Transduction: Transduce the target cell line with the harvested lentivirus in the presence of polybrene.

-

Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

-

Validation: Confirm the expression of the fusion protein by Western blotting using antibodies against the POI and/or the tag.

b) CRISPR/Cas9-mediated Knock-in:

This approach allows for the expression of the FKBP12F36V-tagged protein from its endogenous locus, preserving the native regulatory context.

-

gRNA Design: Design a guide RNA (gRNA) that targets the desired insertion site at the N- or C-terminus of the POI gene.

-

Donor Plasmid Construction: Create a donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the gRNA cut site. The donor plasmid should also contain a selectable marker.

-

Transfection: Co-transfect the target cells with the Cas9 expression plasmid, the gRNA expression plasmid, and the donor plasmid.

-

Selection and Clonal Isolation: Select for transfected cells using the appropriate antibiotic and isolate single-cell clones.

-

Validation: Screen the clones by PCR and Sanger sequencing to confirm correct integration of the tag. Further validate the expression of the tagged protein by Western blotting.

Protein Degradation Assay

-

Cell Seeding: Seed the FKBP12F36V-tagged cells in appropriate culture plates.

-

Compound Treatment: Treat the cells with the desired concentrations of the dTAG degrader molecule. Include a vehicle control (e.g., DMSO).

-

Time Course: Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to determine the kinetics of degradation.

-

Cell Lysis: Harvest the cells at each time point and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each lysate by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific to the POI. A loading control antibody (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the POI band to the loading control band. Calculate the percentage of remaining protein relative to the vehicle-treated control at time zero.

Dual-Luciferase Reporter Assay for High-Throughput Screening

For a more quantitative and higher-throughput assessment of degradation, a dual-luciferase reporter assay can be employed.

-

Construct Design: Generate a construct that expresses the FKBP12F36V tag fused to a reporter luciferase (e.g., NanoLuc) and a second, unaffected luciferase (e.g., Firefly) as an internal control.

-

Cell Line Generation: Create a stable cell line expressing the dual-luciferase reporter construct.

-

Assay Protocol:

-

Seed the reporter cells in a multi-well plate (e.g., 96- or 384-well).

-

Add the dTAG degrader compounds at various concentrations.

-

Incubate for a predetermined time.

-

Measure the luminescence of both luciferases using a dual-luciferase assay system.

-

-

Data Analysis: Normalize the NanoLuc signal to the Firefly luciferase signal to account for variations in cell number and viability. Plot the normalized luminescence against the degrader concentration to determine the DC50.

Advantages and Considerations

The dTAG system offers several advantages over traditional genetic perturbation methods like RNAi and CRISPR/Cas9-mediated knockout:

-

Rapidity: Protein degradation can be observed within minutes to hours, allowing for the study of acute biological responses.

-

Reversibility: Removal of the dTAG degrader from the culture medium allows for the re-expression of the target protein, enabling the study of protein function in a reversible manner.

-

Tunability: The extent of protein degradation can be controlled by titrating the concentration of the dTAG degrader molecule.

-

Selectivity: The system is highly specific for the FKBP12F36V-tagged protein, minimizing off-target effects.

-

In Vivo Applicability: The dTAG system has been successfully used to induce protein degradation in animal models.

Important Considerations:

-

Tagging Strategy: It is crucial to determine whether the N- or C-terminal tag interferes with the protein's function, localization, or stability.

-

Basal Degradation: Some fusion proteins may exhibit a low level of basal degradation in the absence of the dTAG molecule.

-

E3 Ligase Availability: The efficiency of degradation can be influenced by the endogenous expression levels of the recruited E3 ligase in the chosen cell type.

-

Compound Permeability: The cell permeability and pharmacokinetic properties of the dTAG degrader should be considered, especially for in vivo studies.

References

- 1. The dTAG system for immediate and target-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSE92775 - The dTAG system for immediate and target-specific protein degradation - OmicsDI [omicsdi.org]

- 4. [PDF] The dTAG system for immediate and target-specific protein degradation | Semantic Scholar [semanticscholar.org]

The dTAG System: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The degradation tag (dTAG) system represents a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of specific intracellular proteins. This technology leverages a mutated FK506-binding protein 12 (FKBP12) tag, FKBP12(F36V), which is fused to a protein of interest. A heterobifunctional small molecule, the dTAG molecule, then acts as a molecular glue to recruit an E3 ubiquitin ligase to the tagged protein, leading to its ubiquitination and subsequent degradation by the proteasome. This guide provides an in-depth technical overview of the dTAG system, its core components, mechanism of action, and practical applications in research and drug development.

Core Components and Mechanism of Action

The dTAG system is comprised of three key components:

-

The FKBP12(F36V) Tag: A mutant version of the human FKBP12 protein with a single amino acid substitution (F36V). This mutation creates a "hole" in the protein's binding pocket, which allows for the selective binding of a "bumped" ligand that does not interact with the wild-type FKBP12 protein, thus ensuring high specificity and minimizing off-target effects on the endogenous FKBP12.[1] The tag can be genetically fused to the N- or C-terminus of a protein of interest using techniques such as CRISPR/Cas9-mediated knock-in or lentiviral expression.[2][3]

-

The dTAG Molecule: A heterobifunctional small molecule that acts as a degrader. One end of the molecule is a synthetic ligand that specifically and with high affinity binds to the engineered FKBP12(F36V) tag. The other end is a ligand that recruits a specific E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). These two ends are connected by a chemical linker of varying length and composition.

-

The Endogenous E3 Ubiquitin Ligase Complex: The cell's natural protein degradation machinery. The dTAG molecule hijacks a native E3 ligase complex (e.g., CRL4-CRBN or CRL2-VHL) to catalyze the transfer of ubiquitin to the FKBP12(F36V)-tagged protein of interest.

The mechanism of action involves the dTAG molecule inducing the formation of a ternary complex between the FKBP12(F36V)-fusion protein and the E3 ligase. This proximity-induced interaction leads to the polyubiquitination of the target protein, marking it for recognition and degradation by the 26S proteasome. This process is catalytic, with a single dTAG molecule capable of inducing the degradation of multiple target protein molecules.

Quantitative Data Summary

The efficacy of the dTAG system has been quantified in numerous studies. The following tables summarize key quantitative data for different dTAG molecules.

Table 1: Potency and Selectivity of CRBN-Recruiting dTAG Molecules

| dTAG Molecule | Target Protein | Cell Line | Potency (DC50/Effective Concentration) | Selectivity (vs. WT FKBP12) | Reference |

| dTAG-7 | FKBP12(F36V)-Nluc | 293FT | ~100 nM | High | |

| dTAG-13 | FKBP12(F36V)-Nluc | 293FT | ~100 nM | High | |

| dTAG-13 | FKBP12(F36V)-KRAS(G12V) | NIH/3T3 | 500 nM | High | |

| dTAG-47 | FKBP12(F36V)-MELK | - | - | High |

Table 2: Potency and Selectivity of VHL-Recruiting dTAG Molecules

| dTAG Molecule | Target Protein | Cell Line | Potency (DC50/Effective Concentration) | Selectivity (vs. WT FKBP12) | Reference |

| dTAGV-1 | LACZ-FKBP12(F36V) | PATU-8902 | 500 nM | Exquisite | |

| dTAGV-1 | FKBP12(F36V)-KRAS(G12V) | PATU-8902 | - | High |

Table 3: Degradation Kinetics

| dTAG Molecule | Target Protein | Cell Line | Time to >50% Degradation | Time to Near-Complete Degradation | Reference |

| dTAG-13 | FKBP12(F36V)-Nluc | 293FT | < 1 hour | ~4-8 hours | |

| dTAG-13 | FKBP12(F36V)-KRAS(G12V) | NIH/3T3 | ~1 hour | ~4-8 hours | |

| dTAG-13 | HDAC1-FKBP12(F36V) | - | < 1 hour | - | |

| dTAG-13 | MYC-FKBP12(F36V) | - | < 1 hour | - |

Experimental Protocols

Generation of FKBP12(F36V) Fusion Proteins

A. Lentiviral Expression (for exogenous expression):

-

Vector Selection: Choose a suitable lentiviral expression vector containing the FKBP12(F36V) tag. Plasmids are available from Addgene for N- and C-terminal tagging.

-

Cloning: Clone the gene of interest in-frame with the FKBP12(F36V) tag. It is crucial to determine which terminus can be tagged without disrupting protein function.

-

Lentivirus Production: Co-transfect the lentiviral expression vector with packaging and envelope plasmids into a suitable packaging cell line (e.g., HEK293T).

-

Transduction: Harvest the lentiviral particles and transduce the target cell line.

-

Selection and Validation: Select for transduced cells using the appropriate antibiotic resistance marker. Validate the expression of the fusion protein by immunoblotting or other relevant assays.

B. CRISPR/Cas9-Mediated Locus-Specific Knock-in (for endogenous expression):

-

gRNA Design: Design a guide RNA (gRNA) targeting the desired insertion site at the N- or C-terminus of the endogenous gene of interest.

-

Donor Plasmid Construction: Construct a donor plasmid containing the FKBP12(F36V) tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the gRNA cut site. The donor plasmid should also contain a selection marker.

-

Co-transfection: Co-transfect the target cells with the Cas9 expression plasmid, the gRNA expression plasmid, and the donor plasmid.

-

Selection and Clonal Isolation: Select for cells that have integrated the donor plasmid using the appropriate antibiotic. Isolate single-cell clones.

-

Validation: Screen the clones by PCR and sequencing to confirm the correct in-frame insertion of the FKBP12(F36V) tag. Confirm protein expression and functionality.

Protein Degradation Assay

-

Cell Culture: Plate the cells expressing the FKBP12(F36V)-tagged protein of interest at an appropriate density.

-

dTAG Molecule Treatment: Treat the cells with the desired concentration of the dTAG molecule (e.g., dTAG-13 or dTAGV-1). Include a vehicle control (e.g., DMSO).

-

Time Course: Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to assess the kinetics of degradation.

-

Cell Lysis: Harvest the cells at each time point and prepare cell lysates.

-

Analysis: Analyze the protein levels of the tagged protein by immunoblotting using an antibody against the protein of interest or the tag. A loading control (e.g., Vinculin, GAPDH) should be included. For more quantitative analysis, techniques like quantitative mass spectrometry can be employed.

Visualizations

Signaling Pathway of dTAG-Mediated Protein Degradation

Caption: General experimental workflow for the dTAG system.

Logical Relationship of dTAG Components

Caption: Logical flow of the dTAG system's components and processes.

Conclusion

The dTAG system offers a versatile and powerful platform for the acute and specific removal of target proteins, enabling researchers to dissect complex biological processes with high temporal resolution. Its modularity, with the ability to recruit different E3 ligases, provides flexibility and robustness. For drug development professionals, the dTAG system serves as an invaluable tool for target validation and for assessing the therapeutic potential of protein degradation as a modality for a given target. As our understanding of the ubiquitin-proteasome system grows, further refinements and applications of the dTAG technology are anticipated, solidifying its role as a cornerstone of modern chemical biology and drug discovery.

References

Methodological & Application

Application Notes and Protocols for dTAG-47-NEG in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dTAG (degradation tag) system is a powerful technology for targeted protein degradation, enabling rapid and selective removal of a protein of interest (POI) within a cellular context. This system relies on a bifunctional molecule, such as dTAG-47, which binds to a mutant FKBP12F36V tag fused to the POI and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein.[1][2]

To ensure the specificity of the degradation induced by dTAG-47, it is crucial to use a negative control in parallel. dTAG-47-NEG is an inactive analog of dTAG-47.[3] It is designed to bind to the FKBP12F36V tag but is incapable of recruiting the cereblon (CRBN) E3 ubiquitin ligase.[3] Consequently, this compound does not induce the degradation of the target protein, making it an ideal control to distinguish between specific degradation effects and potential off-target or compound-related effects.[3]

These application notes provide detailed protocols for utilizing this compound as a negative control in cell culture experiments, including cell viability assays and western blotting to confirm the absence of target protein degradation.

Chemical Properties and Storage

| Property | Value | Reference |

| Molecular Weight | 1062.27 g/mol | |

| Formula | C₅₉H₇₅N₅O₁₃ | |

| Solubility | Soluble to 100 mM in DMSO | |

| Purity | ≥97% | |

| Storage | Store at -20°C |

Data Presentation

The following tables summarize the expected quantitative data from experiments using dTAG-47 and its negative control, this compound.

Table 1: Effect of dTAG-47 and this compound on Cell Viability (MTS Assay)

| Compound | Concentration (nM) | Incubation Time (hours) | Cell Viability (%) | Expected Outcome |

| dTAG-47 | 100 | 72 | Varies (Target-dependent) | May decrease if target protein is essential for viability. |

| This compound | 100 | 72 | ~100% | No significant change in cell viability. |

| dTAG-47 | 500 | 72 | Varies (Target-dependent) | May decrease if target protein is essential for viability. |

| This compound | 500 | 72 | ~100% | No significant change in cell viability. |

| dTAG-47 | 1000 | 72 | Varies (Target-dependent) | May decrease if target protein is essential for viability. |

| This compound | 1000 | 72 | ~100% | No significant change in cell viability. |

| Vehicle (DMSO) | - | 72 | 100% | Baseline cell viability. |

Note: The actual effect of dTAG-47 on cell viability is dependent on the specific target protein and cell line used. This compound is not expected to affect cell viability as it does not induce degradation of the target protein.

Table 2: Effect of dTAG-47 and this compound on Target Protein Levels (Western Blot)

| Compound | Concentration (nM) | Incubation Time (hours) | Target Protein Level (relative to vehicle) | Expected Outcome |

| dTAG-47 | 100 | 24 | Decreased | Significant degradation of the target protein. |

| This compound | 100 | 24 | No significant change | No degradation of the target protein. |

| dTAG-47 | 500 | 24 | Significantly Decreased | Pronounced degradation of the target protein. |

| This compound | 500 | 24 | No significant change | No degradation of the target protein. |

| Vehicle (DMSO) | - | 24 | 100% | Baseline protein level. |

Note: The kinetics and extent of degradation with dTAG-47 can vary depending on the target protein and cellular context. This compound should not lead to a reduction in the target protein levels.

Mandatory Visualization

Caption: dTAG System Signaling Pathway.

Caption: Experimental Workflow using this compound.

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay

This protocol is for assessing the effect of this compound on cell viability compared to dTAG-47 and a vehicle control.

Materials:

-

Cells stably expressing the POI fused to the FKBP12F36V tag

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

dTAG-47

-

This compound

-

DMSO (vehicle control)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare stock solutions of dTAG-47 and this compound in DMSO (e.g., 10 mM).

-

On the day of treatment, prepare serial dilutions of dTAG-47 and this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compounds or vehicle control.

-

-

Incubation:

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the media-only blank wells from all other readings.

-

Normalize the data to the vehicle control wells, which represent 100% cell viability.

-

Plot the cell viability (%) against the log of the compound concentration to generate dose-response curves.

-

Protocol 2: Western Blot Analysis

This protocol is for determining the levels of the FKBP12F36V-tagged POI following treatment with this compound, dTAG-47, and a vehicle control.

Materials:

-

Cells stably expressing the POI fused to the FKBP12F36V tag

-

6-well or 12-well cell culture plates

-

dTAG-47

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against the POI or the tag (e.g., anti-HA or anti-FKBP12)

-

Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well or 12-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of dTAG-47, this compound, or vehicle (DMSO) for the specified time course (e.g., 0, 2, 4, 8, 24 hours).

-

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against the target protein and a loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 10-15 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Image the blot using a chemiluminescence detection system.

-

Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. Express the protein levels relative to the vehicle-treated control.

-

References

Application Notes and Protocols for dTAG-47-NEG in Western Blot

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing dTAG-47-NEG as a negative control in Western blot experiments designed to study targeted protein degradation mediated by the dTAG system.

Introduction to the dTAG System and this compound

The dTAG (degradation tag) technology is a powerful chemical biology tool for inducing rapid and specific degradation of a protein of interest (POI). This is achieved by fusing the POI with a mutant FKBP12F36V tag. The addition of a heterobifunctional degrader molecule, such as dTAG-47, recruits an E3 ubiquitin ligase, cereblon (CRBN), to the FKBP12F36V-tagged protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2]

This compound is an essential negative control for these experiments. It is an analog of dTAG-47 that is incapable of binding to CRBN.[3] Consequently, it should not induce the degradation of the FKBP12F36V-tagged protein. Its use is critical to demonstrate that the observed protein degradation is a specific effect of the active dTAG-47 compound and not due to off-target effects or experimental artifacts.

Core Applications

-

Validation of Specificity: Confirming that protein degradation is dependent on the recruitment of the E3 ligase by the active dTAG compound.

-

Troubleshooting: Identifying potential issues with the experimental setup, such as non-specific protein degradation or problems with the dTAG system components.

-

Control for Off-Target Effects: Ensuring that the observed cellular phenotype is a direct result of the degradation of the target protein and not due to unintended interactions of the degrader molecule.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of dTAG-47 and this compound in cell-based assays followed by Western blot analysis.

| Parameter | dTAG-47 (Active Degrader) | This compound (Negative Control) | Reference |

| Typical Working Concentration | 500 nM | 100 nM - 500 nM | [3][4] |

| Typical Incubation Time | 0.5 - 24 hours (Time course recommended) | Typically matches the longest time point of the active degrader (e.g., 24 hours) | |

| Expected Outcome | Dose- and time-dependent degradation of the FKBP12F36V-tagged protein. | No significant degradation of the FKBP12F36V-tagged protein. | |

| Solvent | DMSO | DMSO | |

| Storage of Stock Solution | -20°C (1 month) or -80°C (6 months) | -20°C (1 month) or -80°C (6 months) |

Experimental Protocols

Protocol 1: Time-Course Analysis of Protein Degradation using dTAG-47 and this compound

This protocol is designed to determine the degradation kinetics of an FKBP12F36V-tagged protein of interest upon treatment with dTAG-47, using this compound as a negative control.

Materials:

-

Cells expressing the FKBP12F36V-tagged protein of interest

-

dTAG-47 (stock solution in DMSO)

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against the protein of interest or the FKBP12F36V tag

-

Loading control antibody (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Cell Seeding: Seed the cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

-

Compound Treatment:

-

For the time-course experiment, treat the cells with 500 nM dTAG-47 for various durations (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).

-

For the negative control, treat a set of cells with 500 nM this compound for the longest time point used for the active compound (e.g., 24 hours).

-

Include a vehicle control (DMSO) for the 0-hour time point.

-

-

Cell Lysis:

-

At each time point, wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatants using a BCA protein assay.

-

-

Sample Preparation for Western Blot:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

Optional: To better quantify the extent of degradation, prepare a serial dilution of the 0-hour lysate (e.g., 100%, 50%, 20%, 10%) to load on the same gel.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein (or the FKBP12F36V tag) and a loading control antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the target protein signal to the loading control. Compare the protein levels in the dTAG-47 and this compound treated samples to the vehicle control.

-

Visualizations

References

- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]

dTAG-47-NEG: Application Notes for Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing dTAG-47-NEG as a negative control in cellular assays involving the dTAG (degradation tag) system. The dTAG system enables rapid and specific degradation of a target protein, which is engineered to be fused with a mutant FKBP12F36V tag. dTAG-47 is a heterobifunctional molecule that recruits this tagged protein to the E3 ubiquitin ligase cereblon (CRBN), leading to its proteasomal degradation. This compound is an essential control reagent, as it is an analog of dTAG-47 that cannot bind to CRBN, and therefore does not induce the degradation of the FKBP12F36V-tagged protein of interest.

Principle of the dTAG System and the Role of this compound

The dTAG system is a powerful tool for studying protein function by inducing rapid and reversible protein degradation.[1][][3] This is achieved by expressing the protein of interest (POI) as a fusion with the FKBP12F36V tag. The addition of a dTAG degrader, such as dTAG-47, forms a ternary complex between the FKBP12F36V-tagged protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the fusion protein by the proteasome.[1][4]

This compound serves as a crucial negative control in these experiments. It contains the same FKBP12F36V-binding moiety as dTAG-47 but has a modification that prevents its interaction with the CRBN E3 ligase. Therefore, any observed effects in the presence of dTAG-47 but not this compound can be confidently attributed to the specific degradation of the target protein.

Data Presentation: dTAG-47 Treatment Duration and Concentration in Cellular Assays

The optimal concentration and treatment duration for dTAG-47 can vary depending on the specific cell line, the target protein, and the experimental endpoint. The following table summarizes conditions reported in various studies. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.

| Cell Line | Target Protein | dTAG-47 Concentration | Treatment Duration | Outcome |

| Kasumi-1 | AML1-ETO-FKBP12F36V | 500 nM | 0.5 - 24 hours | Rapid degradation observed, with significant reduction within hours. |

| HEK293T | NL-FKBP-Cas9 | 0 - 3000 nM | 48 hours | Dose-dependent degradation of NL-FKBP-Cas9. |

| U2OS.eGFP.PEST | NL-FKBP-Cas9 | As low as 100 nM | Not specified | Complete loss of Cas9 activity. |

| MDA-MB-468 | FKBP12F36V-MELK | 500 nM | 14 - 72 hours | Efficient depletion of the target protein. |

| HEK293T | HiBiT-fusion protein | 0.1 - 10,000 nM | 4 hours | Concentration-dependent decrease in nanoluciferase luminescence. |

| NIH/3T3 | FKBP12F36V-KRASG12V | Not specified | 1 - 4 hours | 50% degradation within 1 hour, 90% within 4 hours. |

Experimental Protocols

General Workflow for a dTAG Cellular Assay

The following diagram outlines the typical workflow for a cellular experiment using the dTAG system.

References

dTAG-47-NEG Application in CRISPR/Cas9 Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dTAG (degradation tag) technology represents a powerful chemogenetic tool for inducing rapid, selective, and reversible degradation of target proteins. In conjunction with CRISPR/Cas9-mediated gene editing, the dTAG system allows for precise temporal control over the abundance of a specific protein of interest (POI). This is achieved by using CRISPR/Cas9 to knock-in a small protein tag, FKBP12F36V, onto an endogenous protein. The addition of a heterobifunctional small molecule, such as dTAG-47, then recruits this tagged protein to the E3 ubiquitin ligase Cereblon (CRBN), leading to its ubiquitination and subsequent proteasomal degradation.[1][2] dTAG-47-NEG serves as a crucial negative control in these experiments. It is a stereoisomer of dTAG-47 that does not bind to CRBN, and therefore should not induce degradation of the FKBP12F36V-tagged protein, allowing researchers to control for off-target effects of the compound itself.

This document provides detailed application notes and protocols for the use of dTAG-47 and its negative control, this compound, in CRISPR/Cas9 studies.

Mechanism of Action

The dTAG system is a ternary system comprising the FKBP12F36V-tagged protein of interest, the dTAG molecule, and an E3 ubiquitin ligase. dTAG-47 is a heterobifunctional molecule with one end binding to the FKBP12F36V tag and the other to the CRBN E3 ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Caption: Mechanism of dTAG-47-mediated protein degradation.

Data Presentation

Quantitative Parameters of dTAG-47 Mediated Degradation

The efficiency of dTAG-47 is determined by parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation). These values are protein- and cell-type-dependent.

| Target Protein | Cell Line | dTAG-47 DC50 | dTAG-47 Dmax | Time to Dmax | Reference |

| FKBP12F36V-Luciferase | 293FT | ~10 nM | >90% | 24 hours | [2] |

| BRD4-FKBP12F36V | 293T | Not Reported | >90% | 4 hours | |

| FKBP12F36V-KRASG12V | NIH/3T3 | Not Reported | ~90% | 4-8 hours | |

| NL-FKBP-Cas9 | HEK293T | <100 nM | Not Reported | 48 hours |

Note: Comprehensive DC50 and Dmax values for dTAG-47 across a wide range of proteins are not centrally collated and often need to be determined empirically for each new target and cell line.

Off-Target Effects

The dTAG system is designed for high specificity. Quantitative mass spectrometry-based proteomics has shown that dTAG molecules lead to the degradation of the intended FKBP12F36V-tagged protein with high selectivity. For instance, treatment of cells expressing LACZ-FKBP12F36V with a VHL-recruiting dTAG molecule resulted in the significant degradation of only the target protein out of over 8,000 quantified proteins. Similar selectivity is expected with CRBN-recruiting molecules like dTAG-47, although empirical validation is always recommended. The use of this compound is critical to differentiate between target-specific effects and any potential off-target effects of the chemical scaffold.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knock-in of FKBP12F36V Tag

This protocol outlines the general steps for inserting the FKBP12F36V tag into a specific genomic locus.

Caption: Workflow for CRISPR/Cas9-mediated FKBP12F36V knock-in.

1. Design of sgRNA and Donor Template

-